GW0742 vs. GW501516: Comparable Efficacy in Inhibiting Cancer Cell Proliferation and Inducing Target Genes
GW0742 demonstrates quantitatively equivalent efficacy to GW501516 in inhibiting cell proliferation and inducing expression of the canonical PPARβ/δ target gene ANGPTL4 across multiple human cancer cell lines. This functional parity is established in a direct head-to-head comparison, indicating that GW0742 can serve as a suitable alternative to GW501516 for in vitro studies of PPARδ biology, particularly when concerns exist regarding the former's development history or availability [1]. Both compounds failed to increase cell growth or phosphorylation of Akt in the same models, further confirming their shared mechanism of action without pro-tumorigenic effects in these systems [2].
| Evidence Dimension | Inhibition of cell proliferation |
|---|---|
| Target Compound Data | Inhibition observed at 0.1–10 µM |
| Comparator Or Baseline | GW501516: Inhibition observed at 0.1–10 µM |
| Quantified Difference | No significant difference in inhibitory effect |
| Conditions | Human cancer cell lines (HT29, HCT116, LS-174T, HepG2, HuH7, UACC903, MCF7) cultured with or without serum |
Why This Matters
Demonstrates functional interchangeability with the widely-used GW501516 in cancer cell line assays, providing procurement flexibility and mitigating supply chain risk for researchers.
- [1] Hollingshead, H. E., et al. (2007). Peroxisome proliferator-activated receptor-β/δ (PPARβ/δ) ligands do not potentiate growth of human cancer cell lines. Carcinogenesis, 28(12), 2641-2649. View Source
- [2] Borland, M. G., et al. (2008). Peroxisome proliferator-activated receptor-β/δ (PPARβ/δ) ligands inhibit growth of UACC903 and MCF7 human cancer cell lines. Toxicology and Applied Pharmacology, 233(1), 1-9. View Source
